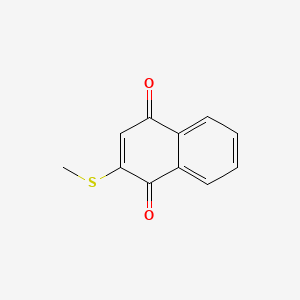
2-Methylthio-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthio-1,4-naphthoquinone, also known as this compound, is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Properties
Antimicrobial Activity
2-Methylthio-1,4-naphthoquinone exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 10 µg/mL | Inhibition of metabolic pathways |
| Pseudomonas aeruginosa | 15 µg/mL | Induction of oxidative stress |
Therapeutic Potential
Cardioprotective Effects
Recent research highlights the cardioprotective properties of this compound. It has been shown to reduce oxidative stress in cardiac tissues, thereby protecting against ischemic damage. This effect is particularly relevant in conditions such as myocardial infarction.
Neuroprotective Properties
The compound also demonstrates neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Case Studies
-
Cardioprotection in Animal Models
A study conducted on rat models demonstrated that administration of this compound significantly reduced infarct size following induced myocardial ischemia. The results indicated a reduction in markers of oxidative stress and inflammation. -
Neuroprotection Against Amyloid Toxicity
In vitro studies using neuronal cell lines showed that treatment with this compound reduced the toxicity induced by β-amyloid aggregates. This suggests potential applications in Alzheimer's disease management.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to generate reactive oxygen species (ROS), which play a dual role in cellular signaling and cytotoxicity. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells while providing protective effects in healthy tissues.
特性
CAS番号 |
26037-60-5 |
|---|---|
分子式 |
C11H8O2S |
分子量 |
204.25 g/mol |
IUPAC名 |
2-methylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O2S/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 |
InChIキー |
GGFFBRRZAKLGFX-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CSC1=CC(=O)C2=CC=CC=C2C1=O |
Key on ui other cas no. |
26037-60-5 |
同義語 |
2-methylthio-1,4-naphthoquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















